molecular formula C22H33N3O3 B1667745 Barbexaclone CAS No. 4388-82-3

Barbexaclone

Cat. No.: B1667745
CAS No.: 4388-82-3
M. Wt: 387.5 g/mol
InChI Key: MJCBWPMBFCUHBP-NPULLEENSA-N
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Chemical Reactions Analysis

Barbexaclone undergoes various chemical reactions, primarily due to its phenobarbital component. These reactions include:

    Oxidation: Phenobarbital can undergo oxidation reactions, leading to the formation of hydroxy metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Phenobarbital can undergo substitution reactions, particularly at the aromatic ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated or substituted derivatives of phenobarbital .

Scientific Research Applications

Barbexaclone has been extensively studied for its antiepileptic properties. It has been shown to be effective in reducing seizure frequency in both adults and children . Additionally, its combination of sedative and psychostimulant properties makes it a unique compound for research into the modulation of central nervous system activity. This compound has also been investigated for its potential use in treating other neurological disorders, although its primary application remains in epilepsy management .

Mechanism of Action

The mechanism of action of barbexaclone involves the modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. Phenobarbital, one of the components, enhances the inhibitory effects of GABA, leading to a sedative effect. Levopropylhexedrine, on the other hand, acts as a trace amine-associated receptor 1 (TAAR1) agonist, providing psychostimulant effects . This combination helps to balance the sedative properties of phenobarbital with the stimulating effects of levopropylhexedrine .

Comparison with Similar Compounds

Barbexaclone is unique due to its combination of phenobarbital and levopropylhexedrine. Similar compounds include:

    Phenobarbital: A widely used antiepileptic with sedative properties.

    Primidone: Another barbiturate used for epilepsy, similar to phenobarbital but with different pharmacokinetics.

    Methylphenidate: A psychostimulant used for attention deficit hyperactivity disorder, similar to levopropylhexedrine in its stimulant effects.

This compound’s uniqueness lies in its dual action, providing both sedative and stimulant effects, which is not commonly found in other antiepileptic drugs .

Properties

Phenobarbitol targets GABA receptors in the CNS. Propylhexedrine is a TAAR1 agonist.

CAS No.

4388-82-3

Molecular Formula

C22H33N3O3

Molecular Weight

387.5 g/mol

IUPAC Name

(2S)-1-cyclohexyl-N-methylpropan-2-amine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H12N2O3.C10H21N/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-9(11-2)8-10-6-4-3-5-7-10/h3-7H,2H2,1H3,(H2,13,14,15,16,17);9-11H,3-8H2,1-2H3/t;9-/m.0/s1

InChI Key

MJCBWPMBFCUHBP-NPULLEENSA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CC1CCCCC1)NC

Isomeric SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C[C@@H](CC1CCCCC1)NC

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CC1CCCCC1)NC

Appearance

Solid powder

4388-82-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

arbexaclone
CHP phenobarbital
Maliasin
phenobarbital propylhexedrine salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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